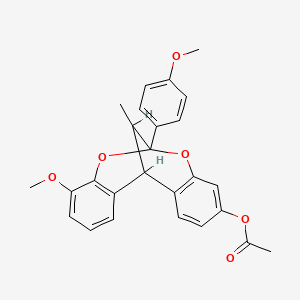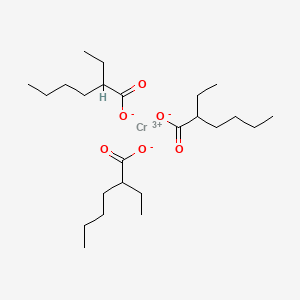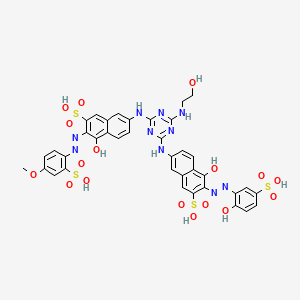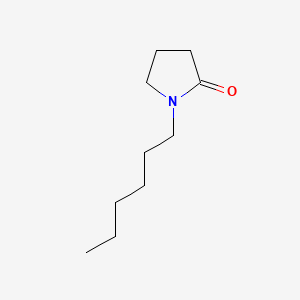
N-Hexyl-2-pyrrolidinone
Vue d'ensemble
Description
N-Hexyl-2-pyrrolidinone is a compound with the molecular formula C10H19NO . It is a derivative of pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds . Pyrrolones and pyrrolidinones are versatile lead compounds for designing powerful bioactive agents .
Synthesis Analysis
The synthesis of pyrrolidinones can be achieved through various methods, offering a great scope in the field of medicinal chemistry . Synthetic strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of N-Hexyl-2-pyrrolidinone consists of a pyrrolidinone ring attached to a hexyl group . The pyrrolidinone ring is a five-membered lactam .Chemical Reactions Analysis
Pyrrolidinones are involved in a variety of chemical reactions. They are used as intermediates in medicinal and organic chemistry . They can undergo various reactions to synthesize different derivatives .Physical And Chemical Properties Analysis
N-Hexyl-2-pyrrolidinone has a molecular weight of 169.26 . It has a melting point of 4 ºC, a boiling point of 278 ºC, and a flash point of 116 ºC. Its density is 0.940, and it has a refractive index of 1.4630 .Applications De Recherche Scientifique
Antimicrobial Activity
N-Hexyl-2-pyrrolidinone derivatives have been studied for their potential as antimicrobial agents. The pyrrolidinone ring structure is known to contribute to the antimicrobial efficacy of various compounds. Researchers have synthesized numerous derivatives that exhibit significant activity against a range of microbial pathogens .
Anticancer Activity
The pyrrolidinone moiety is a common feature in many anticancer agents. N-Hexyl-2-pyrrolidinone has been used as a scaffold for developing new compounds with potential anticancer properties. These compounds are designed to target specific pathways involved in cancer cell proliferation and survival .
Anti-inflammatory Activity
Compounds containing the pyrrolidinone structure have shown anti-inflammatory properties in various studies. N-Hexyl-2-pyrrolidinone derivatives can be designed to modulate the body’s inflammatory response, making them promising candidates for the treatment of inflammatory diseases .
Antidepressant Activity
The biological importance of pyrrolidinone derivatives extends to the central nervous system, where they have been found to possess antidepressant effects. This application is particularly interesting for the development of new therapeutic agents for mental health conditions .
Anti-HCV Activity
Hepatitis C virus (HCV) is a significant global health concern, and N-Hexyl-2-pyrrolidinone derivatives have been explored for their anti-HCV activity. These compounds may inhibit the replication of the virus or interfere with its life cycle, offering a new avenue for antiviral therapy .
Industrial Applications
Beyond biomedical applications, N-Hexyl-2-pyrrolidinone has industrial uses. It can serve as an intermediate in the synthesis of various chemicals and materials. Its unique chemical properties make it valuable for applications in material science and engineering .
Propriétés
IUPAC Name |
1-hexylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-3-4-5-8-11-9-6-7-10(11)12/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWUFGWWCWMUNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197504 | |
| Record name | 2-Pyrrolidinone, 1-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hexyl-2-pyrrolidinone | |
CAS RN |
4838-65-7 | |
| Record name | 1-Hexyl-2-pyrrolidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4838-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinone, 1-hexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004838657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrrolidinone, 1-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyrrolidinone, 1-hexyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



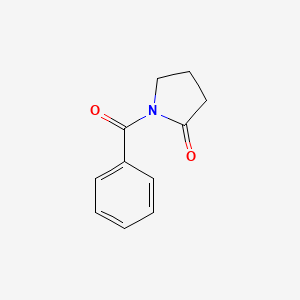
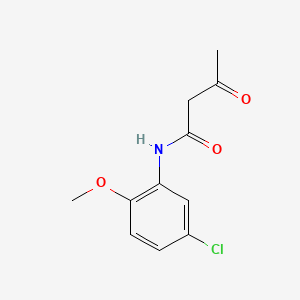
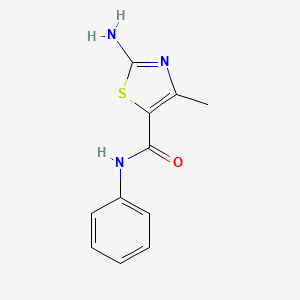

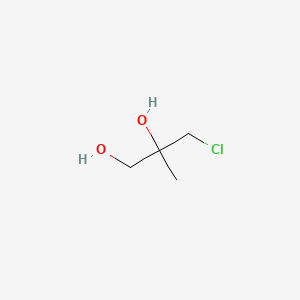
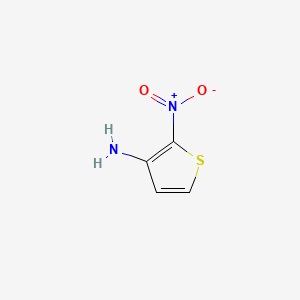
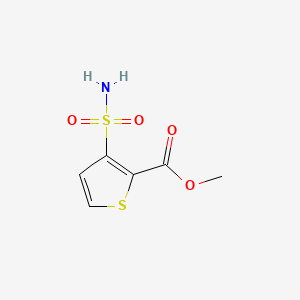


![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2-phenylacetate hydrochloride](/img/structure/B1583291.png)
